Methyl 5-chlorocyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 5-chlorocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexene, featuring a chlorine atom at the 5th position and a carboxylate ester group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chlorocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl cyclohex-3-ene-1-carboxylate. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chlorocyclohex-3-ene-1-carboxylic acid.
Reduction: Formation of 5-chlorocyclohex-3-ene-1-methanol.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chlorocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chlorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 5-bromocyclohex-3-ene-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Methyl 5-fluorocyclohex-3-ene-1-carboxylate: Contains a fluorine atom, which significantly alters its chemical behavior compared to the chlorine derivative.
Uniqueness
Methyl 5-chlorocyclohex-3-ene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
89922-09-8 |
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Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
methyl 5-chlorocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H11ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
SOZFMUIVPGHPGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CC(C1)Cl |
Origin of Product |
United States |
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